dl-Normetazocine

Chemical Synthesis Precursor Benzomorphan

dl-Normetazocine (CAS 25144-78-9), also referred to as (±)-normetazocine or norpentazocine, is a racemic mixture of the synthetic benzomorphan opioid scaffold 6,7-benzomorphan (5,9α-dimethyl-2′-hydroxy-6,7-benzomorphan). Chemically, it is the N-desmethyl analog of pentazocine and cyclazocine, bearing a secondary amine at the nitrogen position.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 25144-78-9
Cat. No. B1679966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Normetazocine
CAS25144-78-9
SynonymsNorpentazocine
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O
InChIInChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1
InChIKeyDXESFJJJWBHLJX-MTLPFTSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





dl-Normetazocine (CAS 25144-78-9): A Racemic Benzomorphan Opioid Scaffold for Receptor and Synthetic Research


dl-Normetazocine (CAS 25144-78-9), also referred to as (±)-normetazocine or norpentazocine, is a racemic mixture of the synthetic benzomorphan opioid scaffold 6,7-benzomorphan (5,9α-dimethyl-2′-hydroxy-6,7-benzomorphan) . Chemically, it is the N-desmethyl analog of pentazocine and cyclazocine, bearing a secondary amine at the nitrogen position. This structural feature renders it the essential universal precursor for the synthesis of clinically significant N-substituted benzomorphans, including (±)-pentazocine and (±)-cyclazocine . As a racemate, dl-normetazocine combines the distinct pharmacological profiles of its (+)- and (−)-enantiomers—encompassing sigma-1 receptor agonism, PCP (NMDA) receptor binding, and mixed opioid receptor agonist/antagonist activity—making it a foundational research tool for studying stereochemistry-dependent opioid and sigma receptor pharmacology.

Why dl-Normetazocine Cannot Be Interchanged with Commercial Benzomorphans Like Pentazocine or Cyclazocine


The benzomorphan class exhibits extreme sensitivity of receptor selectivity and intrinsic efficacy to both the N-substituent and absolute stereochemistry. Pentazocine [(+)-N-dimethylallyl-normetazocine], cyclazocine [N-cyclopropylmethyl-normetazocine], and N-allylnormetazocine (NANM) each display unique binding profiles across mu, kappa, delta, sigma-1, and PCP receptors that cannot be recapitulated by simple N-methyl or N-desmethyl analogs [1]. Furthermore, the (+)- and (−)-enantiomers of the normetazocine core exhibit diametrically opposed pharmacology: (+)-enantiomers generally favor sigma-1/PCP receptor interactions, while (−)-enantiomers engage opioid receptors [1]. For researchers requiring a platform for systematic N-substituent SAR exploration or a racemic baseline for stereochemical selectivity studies, no single commercially available N-substituted benzomorphan can substitute for the unsubstituted normetazocine nucleus.

Quantitative Comparator Evidence for dl-Normetazocine Selection


Universal Synthetic Precursor for (±)-Pentazocine and (±)-Cyclazocine: A Procurement Advantage Not Shared by N-Substituted Analogs

dl-Normetazocine is the direct synthetic precursor to both (±)-pentazocine and (±)-cyclazocine through simple N-alkylation reactions, a capability unique to the N-desmethyl scaffold [1]. Neither pentazocine nor cyclazocine, bearing N-dimethylallyl and N-cyclopropylmethyl groups respectively, can be dealkylated to regenerate the normetazocine nucleus under standard laboratory conditions, making dl-normetazocine the sole entry point for divergent synthesis of multiple benzomorphan pharmacophores from a single purchased intermediate.

Chemical Synthesis Precursor Benzomorphan

Enantiomer-Dependent Receptor Engagement: Quantitative Binding Divergence Between (+)- and (−)-Normetazocine at Sigma-1, PCP, and Mu Opioid Receptors

Head-to-head radioligand competition binding studies reveal that (+)-normetazocine [(+)-1] possesses a Ki of 30 nM at the PCP (NMDA) receptor, representing the highest PCP affinity in the normetazocine series, whereas (−)-normetazocine displays markedly lower PCP binding (not quantifiable in the same assay) but engages mu opioid receptors [1]. The (+)-N-benzyl analog (+)-10 achieves subnanomolar sigma-1 affinity (Ki = 0.67 nM) with >14,000-fold selectivity over PCP and >2,400-fold over mu opioid receptors, while its (−)-antipode (−)-10 is 55-fold less potent at sigma-1 [1]. This stereochemical divergence means that procurement of the single enantiomer—rather than the racemate—may lead to missing critical receptor interactions depending on the research objective.

Stereochemistry Receptor Binding Sigma-1 Receptor

Superior PCP Receptor Affinity of (+)-Normetazocine over (+)-Metazocine: A Direct Quantitative Comparison

Within the normetazocine scaffold series, (+)-normetazocine [(+)-1] exhibits the highest absolute affinity for the PCP (phencyclidine/NMDA) receptor with a Ki of 30 nM, surpassing (+)-metazocine [(+)-5, the N-methyl analog] which has a Ki of 41 nM [1]. This 1.37-fold improvement in binding affinity is accompanied by a distinct selectivity profile: (+)-metazocine demonstrates 51-fold selectivity for PCP over sigma-1 and >200-fold over mu opioid receptors, making metazocine the more selective probe for PCP receptor studies. Consequently, researchers requiring a tool compound with maximal PCP receptor engagement (e.g., for NMDA channel modulation studies) should prioritize (+)-normetazocine over (+)-metazocine despite the latter's superior selectivity window.

PCP Receptor NMDA Receptor Binding Affinity

Behavioral Discriminative Stimulus Potency: NANM (Racemic N-Allylnormetazocine) Outperforms Pentazocine and Is Comparable to Cyclazocine

In a two-choice shock-avoidance drug discrimination paradigm in rats trained to discriminate 3.0–5.6 mg/kg of racemic N-allylnormetazocine (NANM; SKF 10,047) from saline, the relative molar potency order for producing NANM-like discriminative stimuli was: cyclazocine > NANM > N-propylnormetazocine HCl > levallorphan > dextrorphan > pentazocine [1]. This ranks racemic NANM—the direct N-allyl derivative of dl-normetazocine—as more potent than pentazocine and approximately equipotent with cyclazocine in generating sigma/PCP-mediated interoceptive cues. The finding underscores that N-allyl substitution on the normetazocine nucleus yields a discriminative stimulus profile distinct from and superior to pentazocine, supporting the use of dl-normetazocine-derived NANM as a superior pharmacological standard for sigma-receptor-mediated behavioral studies.

Drug Discrimination Sigma Receptor Behavioral Pharmacology

Inherent Opioid Receptor Antagonist Activity: dl-Normetazocine Differentiates from Pure Mu Agonists Such as Morphine

dl-Normetazocine and its enantiomers exhibit intrinsic antagonist activity at mu opioid receptors, a property not shared by the prototypical full mu agonist morphine. Functional studies in the mouse vas deferens (MVD) assay demonstrate that (−)-cis-N-normetazocine-derived ligands produce naloxone-reversible effects at MOR, and the N-unsubstituted normetazocine scaffold itself is characterized as having 'antagonistic and analgetic activities' [1]. In the intrinsic efficacy hierarchy established for mu opioids—morphine > (−)-metazocine = (−)-pentazocine > (−)-cyclazocine = (−)-NANM > naloxone—the normetazocine-derived NANM occupies a low-efficacy partial agonist/antagonist position, distinct from the high-efficacy agonist morphine [1]. This partial agonist/antagonist profile is a scaffold-intrinsic property prior to N-substitution, making dl-normetazocine a valuable starting point for developing low-abuse-liability analgesics.

Opioid Antagonist Functional Assay Intrinsic Efficacy

Where dl-Normetazocine Provides Maximum Scientific and Procurement Value


Divergent Medicinal Chemistry: One Precursor, Multiple Benzomorphan Pharmacophores

For medicinal chemistry laboratories synthesizing libraries of N-substituted benzomorphans, dl-normetazocine serves as the single, indispensable intermediate. A single purchase enables the preparation of (±)-pentazocine and (±)-cyclazocine through N-alkylation, as well as novel analogs via N-acylation, N-sulfonylation, or N-arylation [1]. This contrasts with purchasing pentazocine or cyclazocine directly, which precludes further N-modification and limits structure–activity relationship exploration. Procurement of dl-normetazocine thus maximizes chemical space accessible per inventory dollar.

Stereochemistry–Activity Relationship (SAR) Studies: Accessing Both Enantiomers from a Single Racemate

Because dl-normetazocine is supplied as the racemate, researchers can employ chiral resolution or asymmetric synthesis to obtain both (+)- and (−)-enantiomers from a single source, enabling direct head-to-head comparisons of sigma-1, PCP, and opioid receptor binding profiles within the same study [1]. The 55-fold enantioselectivity at sigma-1 receptors and the exclusive PCP receptor engagement by the (+)-enantiomer provide clear quantitative endpoints for evaluating stereochemical determinants of receptor selectivity, crucial for designing enantiopure drug candidates.

Sigma-1/PCP Receptor Pharmacology: A Reference Tool Compound with Defined Binding Affinity

With a published PCP receptor Ki of 30 nM for its (+)-enantiomer, dl-normetazocine (and its resolved (+)-isomer) serves as a well-characterized reference ligand for NMDA receptor channel site studies [1]. Its superior PCP affinity over (+)-metazocine (Ki = 41 nM) makes it the preferred positive control for competition binding assays targeting the phencyclidine binding site. The racemate additionally provides simultaneous access to sigma-1 pharmacology, making it a dual-purpose reference standard for laboratories investigating sigma/PCP receptor crosstalk.

Behavioral Pharmacology: NANM as a Gold-Standard Discriminative Stimulus for Sigma-Mediated Effects

For in vivo behavioral pharmacology programs, dl-normetazocine is the precursor to N-allylnormetazocine (NANM; SKF 10,047), the prototypical sigma-1 receptor agonist and the historical standard for classifying sigma receptors as distinct from opioid and PCP receptors [1]. NANM produces robust discriminative stimulus effects that are more potent than pentazocine and comparable to cyclazocine, making it the superior training compound for drug discrimination studies aimed at characterizing novel sigma-1 or PCP-site ligands.

Quote Request

Request a Quote for dl-Normetazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.